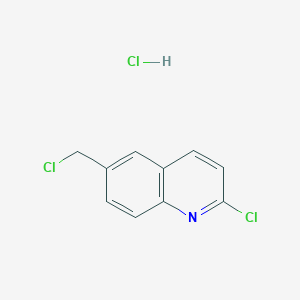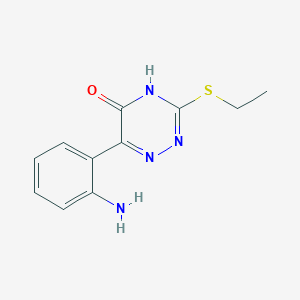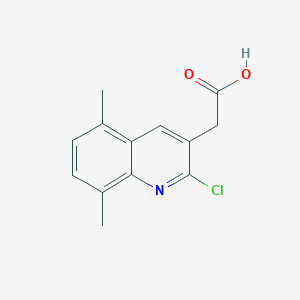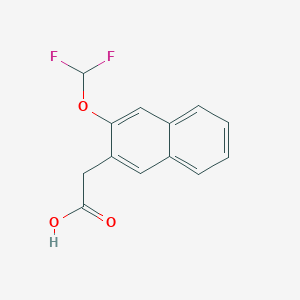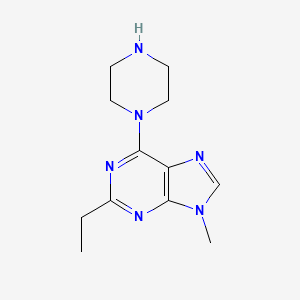
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA. This particular compound is characterized by the presence of an ethyl group at the 2-position, a methyl group at the 9-position, and a piperazine ring at the 6-position of the purine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and methyl groups, followed by the introduction of the piperazine ring through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学的研究の応用
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring is known to enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Ethyl-9-methyl-9H-purine: Lacks the piperazine ring, which may result in different biological activities.
6-(Piperazin-1-yl)-9H-purine: Does not have the ethyl and methyl groups, affecting its chemical properties and reactivity.
Uniqueness
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperazine ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
121370-50-1 |
|---|---|
分子式 |
C12H18N6 |
分子量 |
246.31 g/mol |
IUPAC名 |
2-ethyl-9-methyl-6-piperazin-1-ylpurine |
InChI |
InChI=1S/C12H18N6/c1-3-9-15-11-10(14-8-17(11)2)12(16-9)18-6-4-13-5-7-18/h8,13H,3-7H2,1-2H3 |
InChIキー |
RKBFQWHWEFHRIC-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C(=N1)N3CCNCC3)N=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

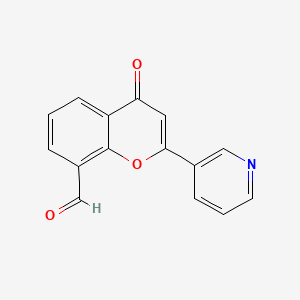
![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)

![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)


